molecular formula C10H13BrN2O3 B572811 4-Bromo-5-butoxy-2-nitroaniline CAS No. 1255574-66-3

4-Bromo-5-butoxy-2-nitroaniline

Cat. No.: B572811
CAS No.: 1255574-66-3
M. Wt: 289.129
InChI Key: MGECGULQZHLGPU-UHFFFAOYSA-N
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Description

4-Bromo-5-butoxy-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, a butoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-butoxy-2-nitroaniline typically involves a multi-step process:

    Bromination: The addition of a bromine atom to the ring.

    Butoxylation: The attachment of a butoxy group to the ring.

    Amination: The conversion of a nitro group to an amine group.

Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-butoxy-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-Bromo-5-butoxy-2-aminoaniline, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

4-Bromo-5-butoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of a butoxy group.

    2-Bromo-5-nitroaniline: Similar structure but without the butoxy group.

Uniqueness

4-Bromo-5-butoxy-2-nitroaniline is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Biological Activity

4-Bromo-5-butoxy-2-nitroaniline is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H13_{13}BrN2_2O3_3, with a molecular weight of approximately 289.13 g/mol. The structure includes a bromine atom at the para position, a butoxy group at the meta position, and a nitro group at the ortho position relative to the amine group. These substituents significantly influence its biological activity.

Target Interactions

Nitroaniline derivatives, including this compound, are known to interact with various enzymes and receptors within biological systems. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and altering metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cellular functions.

Biochemical Pathways

The compound participates in various biochemical pathways, potentially affecting:

  • Cell Proliferation : By inhibiting enzymes involved in cell cycle regulation.
  • Apoptosis : Inducing programmed cell death in certain cancer cell lines through specific signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Potential

Recent studies have explored the anticancer activity of this compound. For instance, cytotoxicity assays performed on human colon adenocarcinoma cell lines (LoVo) revealed significant cell death at certain concentrations, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-methylanilineMethyl group instead of butoxyModerate antibacterial properties
2-Bromo-5-nitroanilineLacks butoxy groupLower cytotoxicity compared to 4-Bromo-5-butoxy
4-Chloro-5-butoxy-2-nitroanilineChlorine instead of bromineSimilar antimicrobial effects

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various nitroaniline derivatives found that this compound had superior activity against Gram-positive bacteria compared to its analogs.
  • Cytotoxicity Assays : In an experiment assessing the viability of LoVo cells, this compound showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer drug candidate .
  • Synthesis and Application : The compound is often synthesized as an intermediate for more complex organic molecules and is being investigated for broader applications in pharmaceuticals and dye production .

Properties

IUPAC Name

4-bromo-5-butoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-2-3-4-16-10-6-8(12)9(13(14)15)5-7(10)11/h5-6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGECGULQZHLGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681492
Record name 4-Bromo-5-butoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-66-3
Record name 4-Bromo-5-butoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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